

A Technical Guide to 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC3(5)) for Researchers

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Compound of Interest

Compound Name: 3,3'-Dipropylthiadicarbocyanine iodide

Cat. No.: B7765211

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and photophysical properties of **3,3'-Dipropylthiadicarbocyanine iodide** (DiSC3(5)), a widely utilized fluorescent probe for the determination of transmembrane potential. This document details its mechanism of action, provides structured data on its characteristics, and outlines key experimental protocols for its application in cellular and microbiological research.

Core Chemical and Physical Properties

3,3'-Dipropylthiadicarbocyanine iodide, often abbreviated as DiSC3(5), is a cationic carbocyanine dye. Its lipophilic nature allows it to readily partition into cellular membranes. The core structure consists of two benzothiazole heterocyclic rings linked by a polymethine chain, with propyl groups attached to the nitrogen atoms. This specific structure is responsible for its fluorescence and sensitivity to changes in the electrical potential across a membrane.

Property	Value
IUPAC Name	3-propyl-2-[5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole iodide[1]
Synonyms	DiSC3(5), 3,3'-dipropyl-2,2'-thiadicarbocyanine iodide, NK 2251[2]
CAS Number	53213-94-8[2][3][4]
Molecular Formula	C25H27IN2S2[2][4]
Molecular Weight	546.53 g/mol [2][4]
SMILES String	CCCN1C2=CC=CC=C2SC1=CC=CC=CC3=--INVALID-LINK--CCC.[I-][1]
InChI Key	GDEURKKLNUGTDA-UHFFFAOYSA-M[3]
Appearance	Dark green or dark blue solid powder[2]
Solubility	Soluble in DMF and DMSO[2][3][5]

Photophysical Characteristics

The utility of DiSC3(5) as a membrane potential probe is intrinsically linked to its fluorescence properties, which are sensitive to its local environment and concentration.

Parameter	Value (in specified solvent)
Excitation Maximum (λ_{ex})	~622 nm[3][5]
Emission Maximum (λ_{em})	~670 nm[3][5]
Extinction Coefficient	High (specific value not consistently reported)
Quantum Yield	Weakly fluorescent in aqueous solutions
Fluorescence Behavior	Fluorescence is enhanced upon incorporation into membranes. At high concentrations within the membrane (due to hyperpolarization), self-quenching occurs.

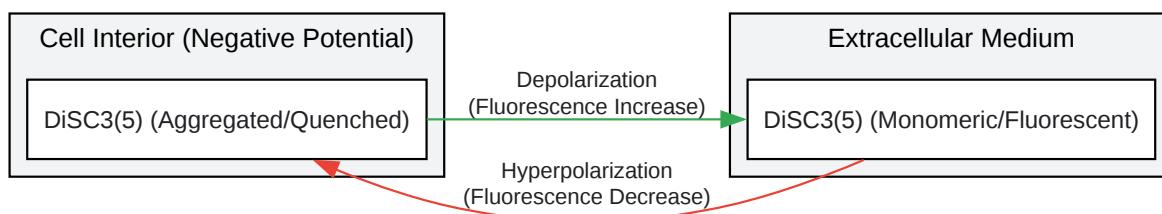
Mechanism of Action for Measuring Membrane Potential

The functionality of DiSC3(5) as a potentiometric probe is based on the Nernstian equilibrium principle. As a positively charged molecule, it accumulates in cells with a negative inside transmembrane potential.

Changes in the cell's membrane potential directly influence the concentration of DiSC3(5) within the membrane, which in turn alters the overall fluorescence intensity.

- Hyperpolarization (More Negative Inside): An increase in the negative transmembrane potential drives more of the cationic DiSC3(5) into the cell. This leads to an increased concentration of the dye within the membrane, causing aggregation and subsequent fluorescence quenching.[6]
- Depolarization (Less Negative Inside): A decrease in the membrane potential causes the release of DiSC3(5) from the cell into the surrounding medium. This disaggregation and dilution of the dye result in an increase in fluorescence intensity.[5][6]

This relationship allows for the real-time monitoring of changes in membrane potential by measuring the fluorescence of a cell suspension or by imaging individual cells.



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Mechanism of DiSC3(5) in response to membrane potential changes.

Experimental Protocols

The following are generalized protocols for the use of DiSC3(5) in measuring membrane potential. Optimization is often necessary depending on the cell type and experimental

conditions.

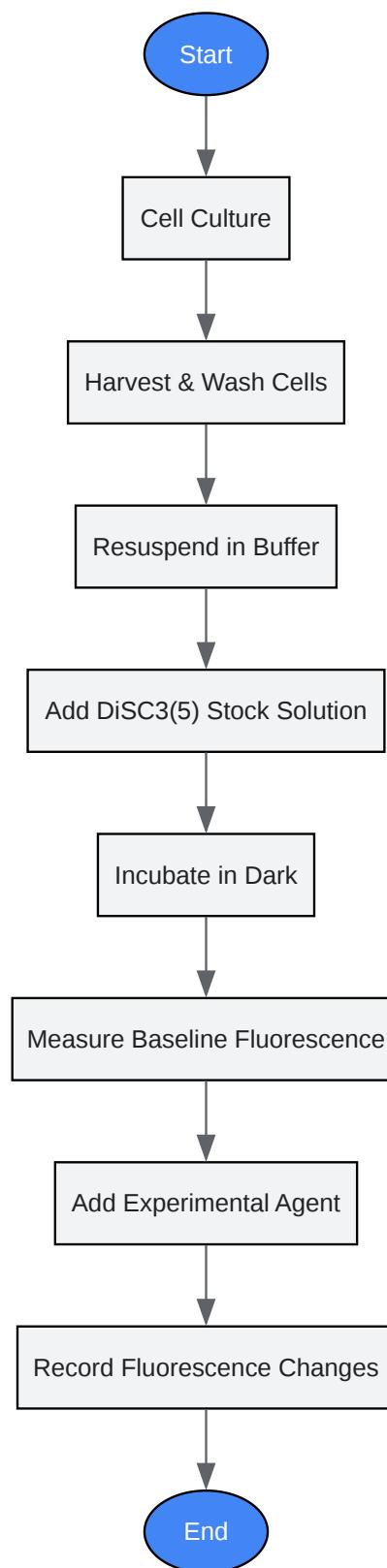
Preparation of Stock Solution

- Prepare a 1-5 mM stock solution of DiSC3(5) in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol (EtOH).[\[6\]](#)
- Store the stock solution at -20°C, protected from light.

Staining Protocol for Suspension Cells (e.g., Bacteria, Lymphocytes)

This protocol is adapted for fluorometric measurements in a cuvette or microplate reader.

- Grow cells to the desired growth phase (e.g., mid-logarithmic phase for bacteria).
- Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., HEPES buffer with glucose).
- Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.05 for bacteria).
- Add the DiSC3(5) stock solution to the cell suspension to a final concentration of 0.5-2 µM. The final DMSO concentration should be kept low (e.g., ≤1%) to avoid artifacts.[\[1\]](#)[\[4\]](#)
- Incubate the cell suspension at the appropriate temperature (e.g., 37°C) for 5-20 minutes in the dark to allow the dye to equilibrate across the membrane.[\[6\]](#)
- Transfer the stained cell suspension to a cuvette or microplate for fluorescence measurement.
- Record the baseline fluorescence using an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.
- Induce membrane potential changes using the agent of interest and monitor the fluorescence over time.



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Experimental workflow for staining suspension cells with DiSC3(5).

Staining Protocol for Adherent Cells

This protocol is suitable for fluorescence microscopy.

- Grow adherent cells on sterile glass coverslips or in imaging-compatible plates.
- Prepare a working solution of DiSC3(5) in an appropriate buffer or growth medium (final concentration typically 0.5-2 μ M).
- Remove the growth medium from the cells and wash gently with buffer.
- Add the DiSC3(5) working solution to the cells and incubate at 37°C for 5-20 minutes, protected from light.^[6]
- Wash the cells two to three times with pre-warmed buffer or medium to remove excess dye.
- Mount the coverslip or place the plate on a fluorescence microscope equipped with appropriate filters (e.g., Cy5 filter set).
- Acquire baseline images and then treat the cells with the experimental agent while performing time-lapse imaging to monitor changes in fluorescence.

Considerations and Potential Artifacts

While DiSC3(5) is a powerful tool, researchers should be aware of its potential effects on cellular physiology.

- **Mitochondrial Inhibition:** At micromolar concentrations, DiSC3(5) has been shown to inhibit mitochondrial respiration and oxidative phosphorylation, which can lead to a decrease in cellular ATP levels.^{[7][8]} This is an important consideration when studying cellular metabolism.
- **Toxicity:** Prolonged exposure or high concentrations of DiSC3(5) can be toxic to cells. It is crucial to determine the optimal dye concentration and incubation time that minimizes toxicity while providing a robust signal.
- **Interactions with Experimental Compounds:** The fluorescence of DiSC3(5) can be affected by the presence of other compounds. It is advisable to perform control experiments to

ensure that the experimental agents themselves do not directly interact with the dye.

- Outer Membrane Permeability in Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria can be a barrier to DiSC3(5) entry. The use of outer membrane permeabilizing agents like EDTA or polymyxin B nonapeptide may be necessary for accurate measurements in these organisms.[\[1\]](#)

Conclusion

3,3'-Dipropylthiadicarbocyanine iodide is a valuable fluorescent probe for the dynamic measurement of transmembrane potential in a wide range of biological systems. A thorough understanding of its chemical properties, mechanism of action, and potential cellular effects, as outlined in this guide, is essential for its effective and accurate application in research and drug development. By following carefully optimized protocols, researchers can leverage DiSC3(5) to gain critical insights into cellular bioenergetics, ion transport, and the mechanisms of action of various therapeutic agents.

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